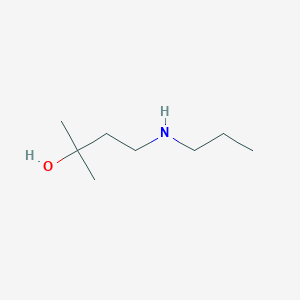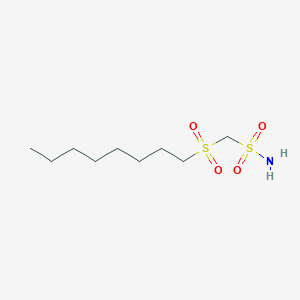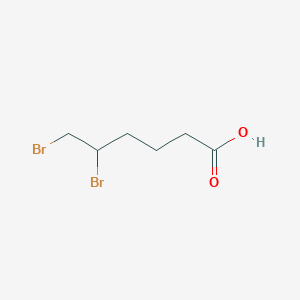
5,6-dibromohexanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dibromohexanoic acid is an organic compound with the molecular formula C6H10Br2O2 It is a derivative of hexanoic acid, where two bromine atoms are substituted at the 5th and 6th positions of the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
5,6-Dibromohexanoic acid can be synthesized through the bromination of hexanoic acid. A common method involves the addition of bromine (Br2) to hexanoic acid in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is typically carried out at low temperatures, around -40°C, to control the reactivity and ensure selective bromination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. specific industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromohexanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of various derivatives.
Reduction Reactions: The compound can be reduced to form hexanoic acid or other partially reduced intermediates.
Oxidation Reactions: Oxidation can lead to the formation of dibromohexanoic acid derivatives with additional functional groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or other strong bases can be used to replace bromine atoms with hydroxyl groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the bromine atoms.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can introduce additional oxygen-containing functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions results in the formation of 5,6-dihydroxyhexanoic acid, while reduction with LiAlH4 yields hexanoic acid.
Scientific Research Applications
5,6-Dibromohexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used to study the effects of brominated fatty acids on biological systems.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing, particularly in the development of brominated drug candidates.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which 5,6-dibromohexanoic acid exerts its effects depends on the specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution. In biological systems, brominated compounds can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-Bromohexanoic Acid: A mono-brominated derivative with similar reactivity but different physical properties.
6-Bromohexanoic Acid: Another mono-brominated derivative with distinct reactivity patterns.
Hexanoic Acid: The parent compound without bromine substitution, used as a reference for comparing reactivity and properties.
Uniqueness
5,6-Dibromohexanoic acid is unique due to the presence of two bromine atoms at specific positions on the carbon chain. This dual substitution enhances its reactivity and allows for the formation of a wider range of derivatives compared to mono-brominated or non-brominated analogs.
Properties
Molecular Formula |
C6H10Br2O2 |
|---|---|
Molecular Weight |
273.95 g/mol |
IUPAC Name |
5,6-dibromohexanoic acid |
InChI |
InChI=1S/C6H10Br2O2/c7-4-5(8)2-1-3-6(9)10/h5H,1-4H2,(H,9,10) |
InChI Key |
ABERJCIPEWTOCY-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CBr)Br)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


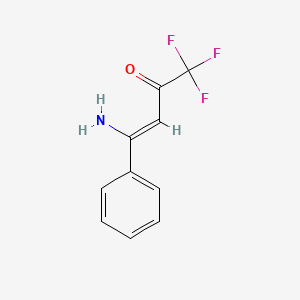
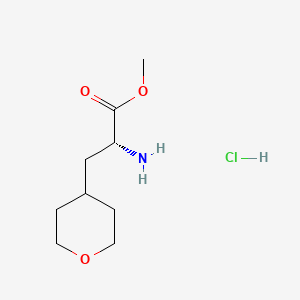
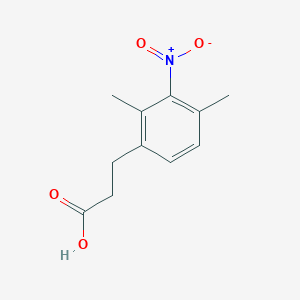
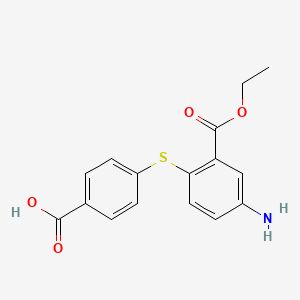
![[2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol](/img/structure/B13892249.png)
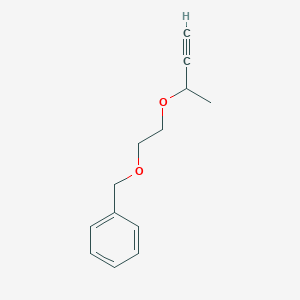
![7-[3,5-Dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B13892265.png)
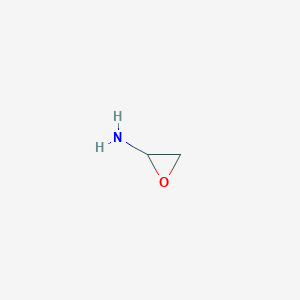
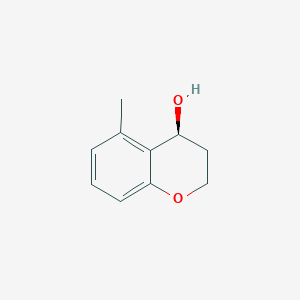
![N-[4-(4-methylpyridin-3-yl)phenyl]butane-1-sulfonamide](/img/structure/B13892278.png)
![Tert-butyl cis-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13892298.png)

